Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate
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Overview
Description
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate is a chemical compound with the molecular formula C13H22O3Si. It is a derivative of nonynoic acid and is characterized by the presence of a trimethylsilyl group and a keto group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate typically involves the reaction of 8-nonynoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be involved in protecting group chemistry. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-9-(trimethylsilyl)non-8-ynoate: Characterized by the presence of a trimethylsilyl group and a keto group.
Methyl 3-oxo-9-(trimethylsilyl)non-8-enoate: Similar structure but with a double bond instead of a triple bond.
Methyl 3-oxo-9-(trimethylsilyl)nonanoate: Similar structure but without the triple bond.
Properties
CAS No. |
113587-28-3 |
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Molecular Formula |
C13H22O3Si |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
methyl 3-oxo-9-trimethylsilylnon-8-ynoate |
InChI |
InChI=1S/C13H22O3Si/c1-16-13(15)11-12(14)9-7-5-6-8-10-17(2,3)4/h5-7,9,11H2,1-4H3 |
InChI Key |
PGFIISLZXAPODU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCCCC#C[Si](C)(C)C |
Origin of Product |
United States |
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